2-[(4-Bromophenyl)imino]-5-ethyl-1,3-thiazolidin-4-one
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Overview
Description
2-[(4-Bromophenyl)imino]-5-ethyl-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties . The presence of the bromophenyl group and the thiazolidinone ring in this compound contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Bromophenyl)imino]-5-ethyl-1,3-thiazolidin-4-one typically involves the reaction of 4-bromoaniline with ethyl isothiocyanate, followed by cyclization with chloroacetic acid. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for drug development.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)imino]-5-ethyl-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. It can also induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
- 2-[(4-Chlorophenyl)imino]-5-ethyl-1,3-thiazolidin-4-one
- 2-[(4-Methylphenyl)imino]-5-ethyl-1,3-thiazolidin-4-one
- 2-[(4-Nitrophenyl)imino]-5-ethyl-1,3-thiazolidin-4-one
Comparison: While these compounds share a similar thiazolidinone core, the presence of different substituents on the phenyl ring can significantly alter their biological activities. For example, the bromophenyl derivative may exhibit stronger antimicrobial activity compared to the chlorophenyl or methylphenyl derivatives due to the electron-withdrawing nature of the bromine atom .
Properties
Molecular Formula |
C11H11BrN2OS |
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Molecular Weight |
299.19 g/mol |
IUPAC Name |
2-(4-bromophenyl)imino-5-ethyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H11BrN2OS/c1-2-9-10(15)14-11(16-9)13-8-5-3-7(12)4-6-8/h3-6,9H,2H2,1H3,(H,13,14,15) |
InChI Key |
HPSHQKXHRSEHCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC(=NC2=CC=C(C=C2)Br)S1 |
Origin of Product |
United States |
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